molecular formula C12H9N3 B11901813 2-(Pyridin-2-YL)-2H-indazole

2-(Pyridin-2-YL)-2H-indazole

Cat. No.: B11901813
M. Wt: 195.22 g/mol
InChI Key: CDWMERFUIJAQCO-UHFFFAOYSA-N
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Description

2-(Pyridin-2-YL)-2H-indazole is a heterocyclic compound that features both pyridine and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-YL)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of catalysts such as trifluoromethanesulfonic acid and solvents like anhydrous ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-YL)-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole or pyridine rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(Pyridin-2-YL)-2H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-YL)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 2-(Pyridin-2-YL)-2H-indazole stands out due to its unique combination of pyridine and indazole rings, which confer distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential in multiple research applications make it a valuable compound in both academic and industrial settings.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-pyridin-2-ylindazole

InChI

InChI=1S/C12H9N3/c1-2-6-11-10(5-1)9-15(14-11)12-7-3-4-8-13-12/h1-9H

InChI Key

CDWMERFUIJAQCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=C3C=CC=CC3=N2

Origin of Product

United States

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